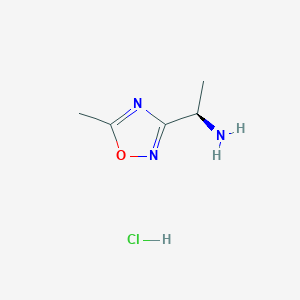

(1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride

Description

(1R)-1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride is a chiral primary amine hydrochloride featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position. The hydrochloride salt enhances solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name |

(1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c1-3(6)5-7-4(2)9-8-5;/h3H,6H2,1-2H3;1H/t3-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFQYNOIIKXUJM-AENDTGMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NO1)[C@@H](C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225462-38-3 | |

| Record name | 1,2,4-Oxadiazole-3-methanamine, α,5-dimethyl-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225462-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-1-(5 methyl-1,2,4-oxadiazol-3-yl) ethanamine HCL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the ethanamine group. Common synthetic routes may include:

Cyclization Reactions: Starting from appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

Amine Introduction: The ethanamine group can be introduced through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Amine Group Reactivity

The protonated amine in the hydrochloride salt participates in reactions requiring nucleophilic nitrogen, often after deprotonation. Key reactions include:

Acylation Reactions

Schiff Base Formation

| Reagents/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| Benzaldehyde, NaHCO<sub>3</sub>, EtOH | Imine derivative | 62% | Reversible reaction; pH-sensitive |

Alkylation

| Reagents/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| Ethyl bromoacetate, K<sub>2</sub>CO<sub>3</sub>, DMF | N-Alkylated product | 70% | Side reactions observed with excess alkylating agent |

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring exhibits electrophilic substitution at the 5-methyl position and nucleophilic ring-opening under specific conditions:

Electrophilic Substitution

| Reagents/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | Nitro-substituted oxadiazole | 45% | Limited regioselectivity due to ring electron deficiency |

Nucleophilic Ring-Opening

Salt-Specific Reactions

The hydrochloride counterion influences solubility and reactivity:

Ion Exchange

| Reagents/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| AgNO<sub>3</sub>, H<sub>2</sub>O | Nitrate salt | 95% | Precipitates AgCl; used for purification |

Catalytic Coupling Reactions

Used in synthesizing bioactive molecules, particularly P2X3 receptor antagonists:

Suzuki-Miyaura Coupling

| Reagents/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub>, ArB(OH)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, DME | Biaryl derivatives | 68% | Requires inert atmosphere |

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HCl gas (TGA data) .

-

pH Sensitivity : Oxadiazole ring hydrolyzes in strong acids (pH < 2) or bases (pH > 12) to form carboxylic acid derivatives .

Mechanistic Insights

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its pharmacokinetic and pharmacodynamic properties would be evaluated to determine its suitability for therapeutic use.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Key Observations :

- The target compound’s methyl-substituted oxadiazole likely offers a balance between lipophilicity (XLogP3 ~0.2) and solubility, ideal for oral bioavailability.

- Ethyl and cyclobutyl substituents increase LogP, favoring membrane permeability but requiring formulation adjustments for solubility .

- Triazole analogs () exhibit higher polarity due to additional nitrogen, which may limit CNS penetration but improve renal clearance .

Bioactivity and Target Interactions

- Bioactivity Clustering : highlights that structural similarities strongly correlate with bioactivity profiles. For example, oxadiazole derivatives with methyl or ethyl groups (e.g., ) cluster into groups with similar protein target interactions, such as kinases or G-protein-coupled receptors .

- Target Selectivity: The methoxyphenoxy derivative () may target serotonin or adrenergic receptors due to its structural resemblance to known ligands, whereas chlorophenyl analogs () could exhibit affinity for dopaminergic systems .

Biological Activity

(1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride is a chemical compound notable for its diverse biological activities and potential therapeutic applications. The compound features a unique structure combining an ethanamine backbone with a 5-methyl-1,2,4-oxadiazole moiety, which is often associated with various pharmacological properties. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 127.14 g/mol |

| CAS Number | 1150339-59-5 |

The oxadiazole ring contributes to its reactivity and biological interactions, making it a candidate for drug development.

The primary mechanism of action involves the activation of the trace amine-associated receptor 1 (TAAR1) . This receptor plays a crucial role in neurotransmitter modulation and is implicated in various neurological processes.

Biochemical Pathways

Upon activation by this compound, TAAR1 triggers intracellular signaling cascades that can influence neurotransmitter release, particularly dopamine and serotonin. This modulation has potential implications for mood regulation and cognitive function.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis via p53 activation |

| MEL-8 | 2.41 | Cell cycle arrest at G0-G1 phase |

The compound's cytotoxicity appears to be dose-dependent, highlighting its potential as an anticancer agent.

Antimicrobial Properties

Preliminary studies suggest that this compound may inhibit the growth of specific bacterial strains and exhibit anti-inflammatory effects across various models. These findings suggest a broader application in treating infections and inflammatory conditions.

Interaction Studies

Interaction studies are vital for understanding how this compound interacts with biological targets. Key areas include:

- Enzyme Inhibition : The compound may inhibit enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters.

- Receptor Modulation : It can modulate signaling pathways through interactions with cellular receptors.

- Nucleic Acid Binding : Potential interactions with DNA/RNA could affect gene expression or replication processes.

Case Studies

Recent research has focused on the synthesis and biological evaluation of derivatives of this compound. For instance:

Study on Anticancer Activity :

A study published in 2024 demonstrated that modifications to the oxadiazole ring could enhance the anticancer activity against breast adenocarcinoma cells. The research highlighted structure-activity relationships that could guide further drug development efforts.

Q & A

What are the recommended synthetic routes for (1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride in academic settings?

Basic Methodological Answer:

The synthesis typically involves:

- Reductive amination : Reacting 5-methyl-1,2,4-oxadiazole-3-carbaldehyde with (R)-ethylamine in the presence of NaBH3CN and NH4OAc in ethanol, followed by HCl salt formation .

- Chiral resolution : If starting from a racemic mixture, use chiral HPLC or enzymatic resolution to isolate the (1R)-enantiomer .

- Validation : Confirm enantiomeric purity via optical rotation or chiral-phase chromatography .

How does the stereochemistry of (1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine influence its biological activity in receptor binding studies?

Advanced Research Focus:

The (1R)-configuration may enhance target specificity. For example:

- 5-HT receptor antagonism : Structural analogs like GR 127935 (containing the 5-methyl-1,2,4-oxadiazole group) show high 5-HT1B/1D receptor affinity (pKi = 8.5), where stereochemistry dictates binding efficiency .

- Comparative assays : Test enantiopure samples against racemic mixtures in vitro. Use radioligand displacement assays to quantify differences in IC50 values .

What analytical techniques are essential for characterizing the purity and structure of this compound?

Basic Methodological Answer:

- Structural confirmation :

- 1H/13C NMR : Verify methyl (δ 2.5–2.7 ppm), oxadiazole (δ 8.5–9.0 ppm), and ethylamine protons .

- ESI-MS : Confirm molecular weight (e.g., m/z 174.1 for free base, +35.5 for HCl salt) .

- Purity assessment :

- HPLC/LCMS : Achieve >95% purity (e.g., compound 39 in antimalarial studies: 99.69% LCMS purity) .

- Chiral HPLC : Ensure enantiomeric excess >98% for pharmacological studies .

How can researchers resolve discrepancies in biological activity data between racemic mixtures and enantiopure samples?

Advanced Experimental Design:

- Hypothesis testing : If racemic mixtures show lower activity, the (1R)-enantiomer may be the active form.

- Methodology :

- Example : Compound 39 (enantiopure) showed 98.36% HPLC purity and higher antimalarial efficacy than racemic analogs .

What safety protocols are recommended for handling this compound?

Basic Safety Guidelines:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of fine powders .

- Storage : Keep in airtight containers at RT, away from oxidizers (based on analogs in Safety Data Sheets) .

How can researchers optimize the stability of (1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride in aqueous solutions?

Advanced Stability Studies:

- pH adjustment : Test solubility and degradation rates in buffers (pH 3–7.4). Oxadiazoles are prone to hydrolysis under acidic/basic conditions .

- Lyophilization : For long-term storage, lyophilize the compound and reconstitute in DMSO or ethanol .

- Accelerated stability testing : Use HPLC to monitor degradation products at 40°C/75% RH over 4 weeks .

What pharmacophore modifications enhance the bioactivity of 5-methyl-1,2,4-oxadiazole derivatives?

Advanced Structure-Activity Relationship (SAR):

- Oxadiazole substitution : Introduce electron-withdrawing groups (e.g., -CF3) at the 5-position to improve metabolic stability .

- Amine chain flexibility : Replace ethylamine with cyclopropylamine for conformational restriction (see compound 52 in antimalarial studies ).

- Case study : GR 127935’s 4’-methyl-1,2,4-oxadiazole group contributes to 100-fold selectivity over 5-HT1A/2C receptors .

How to design a robust protocol for scaling up enantioselective synthesis?

Advanced Process Chemistry:

- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., Ru-BINAP complexes) for reductive amination .

- Quality control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor enantiomeric excess during production .

- Yield optimization : Adjust reaction stoichiometry (e.g., NH4OAc:NaBH3CN ratio) to reduce byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.